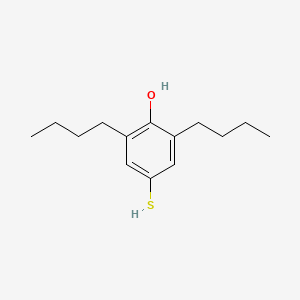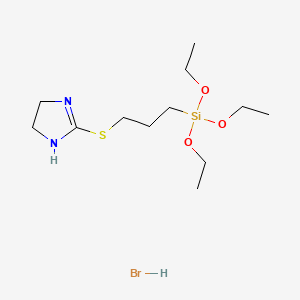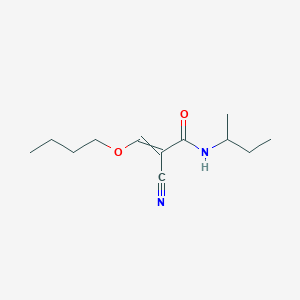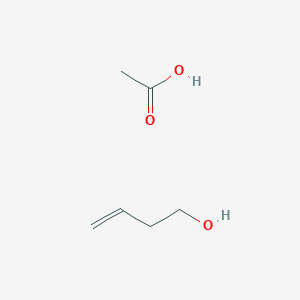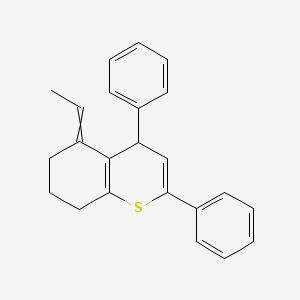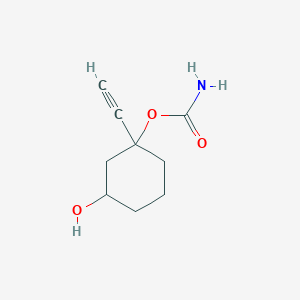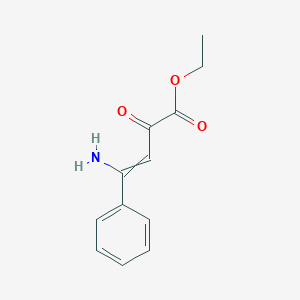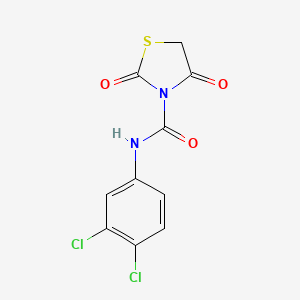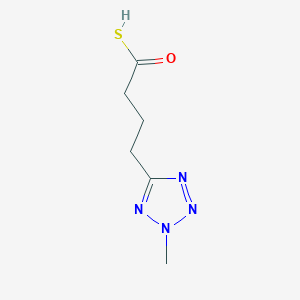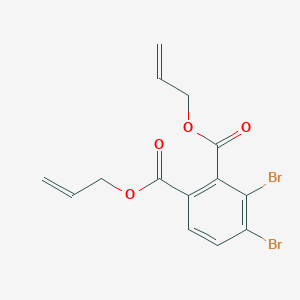
Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate is an organic compound that features a benzene ring substituted with two bromine atoms and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate typically involves the reaction of 3,4-dibromophthalic anhydride with allyl alcohol under acidic conditions to form the corresponding ester. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atoms on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Nucleophilic Substitution: Aqueous sodium hydroxide or other strong bases.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution Products: Various substituted benzene derivatives.
Hydrolysis Products: 3,4-dibromophthalic acid and allyl alcohol.
Oxidation and Reduction Products: Different oxidized or reduced forms of the original compound.
Scientific Research Applications
Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate involves its interaction with various molecular targets. The bromine atoms and ester groups can participate in different chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species . The exact pathways and targets depend on the specific application and conditions used.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromobenzene: A simpler compound with two bromine atoms on the benzene ring.
1,3-Dibromobenzene: Another isomer with bromine atoms in different positions.
1,4-Dibromobenzene: A compound with bromine atoms opposite each other on the benzene ring.
Uniqueness
Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate is unique due to the presence of both bromine atoms and ester groups on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications that are not possible with simpler dibromobenzene derivatives .
Properties
CAS No. |
92415-79-7 |
|---|---|
Molecular Formula |
C14H12Br2O4 |
Molecular Weight |
404.05 g/mol |
IUPAC Name |
bis(prop-2-enyl) 3,4-dibromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H12Br2O4/c1-3-7-19-13(17)9-5-6-10(15)12(16)11(9)14(18)20-8-4-2/h3-6H,1-2,7-8H2 |
InChI Key |
IJVXJAGRWQVWCP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=C(C(=C(C=C1)Br)Br)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
